molecular formula C18H27N3O3 B7922386 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922386
M. Wt: 333.4 g/mol
InChI Key: VHNFYEITJIWGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrrolidine-1-carboxylic acid benzyl esters, which are frequently explored for their biological activities, particularly as protease inhibitors or enzyme modulators . The structural core includes a pyrrolidine ring substituted with a benzyl ester group and a functionalized side chain containing an isopropyl-amino-acetyl moiety. This side chain is critical for interactions with biological targets, such as cysteine proteases or angiotensin-converting enzymes (ACE) .

Properties

IUPAC Name

benzyl 3-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(17(22)10-19)12-16-8-9-20(11-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNFYEITJIWGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a pyrrolidine derivative with the following structural formula:

  • Chemical Formula : C₁₇H₃₁N₃O₃
  • CAS Number : 1353993-58-4

This compound features a pyrrolidine ring substituted with an amino-acetyl group and a benzyl ester, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrrolidine class often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester are summarized in the following sections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, pyrrole-based compounds have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .

CompoundMIC (μg/mL)Target Bacteria
Pyrrole derivative3.125Staphylococcus aureus
Isoniazid (control)0.25Mycobacterium tuberculosis
Ciprofloxacin (control)2.0E. coli

Anticancer Properties

Pyrrolidine derivatives have also shown promise in cancer research. Certain derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrolidine ring can significantly alter anticancer activity .

The mechanisms through which 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit metalloproteases and other enzymes involved in cellular signaling pathways related to inflammation and cancer progression .
  • Interaction with Cell Membranes : The lipophilic nature of the benzyl ester may facilitate membrane penetration, enhancing bioavailability and efficacy against target cells.

Case Studies

A notable case study involved the synthesis and evaluation of related pyrrolidine compounds for their therapeutic potential in treating bacterial infections. The study demonstrated that certain derivatives exhibited enhanced antibacterial properties compared to standard treatments, indicating a viable pathway for developing new antibiotics from this chemical scaffold .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Neuroprotective Effects
Pyrrolidine derivatives are being investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration .

Pharmacological Applications

Modulators of Chemokine Receptors
The compound has potential applications as a modulator of chemokine receptors, which play crucial roles in immune response and inflammation. By influencing these pathways, it may help in developing treatments for autoimmune diseases and chronic inflammatory conditions .

Inhibitors of Endothelin-Converting Enzyme
Another significant application is in the inhibition of endothelin-converting enzyme (ECE), which is involved in vasoconstriction and hypertension. Compounds with similar structures have been shown to effectively inhibit ECE, providing a pathway for managing cardiovascular diseases .

Biochemical Tools

Synthesis of Peptides
3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can serve as an intermediate in the synthesis of peptides and other biologically active molecules. Its structural characteristics allow it to act as a building block for more complex compounds used in drug development .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityEvaluated various derivatives; significant cytotoxic effects noted against cancer cell lines.
NeuroprotectionDemonstrated protective effects on neuronal cells against oxidative stress.
Chemokine ModulationIdentified potential as a modulator for immune response pathways.
Cardiovascular ApplicationsEffective inhibition of ECE leading to potential management strategies for hypertension.

Chemical Reactions Analysis

Oxidation Reactions

The amino-acetyl group and pyrrolidine ring undergo selective oxidation under controlled conditions:

  • Amino group oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the primary amine to a nitro group at pH 7–8.

  • Pyrrolidine ring oxidation : Using RuO₄ in aqueous acetone oxidizes the pyrrolidine ring to a γ-lactam.

Key Conditions and Outcomes :

ReagentTarget SiteProductYield
m-CPBA (pH 7.5)Amino groupNitro-acetyl derivative65–70%
RuO₄ (acetone/H₂O)Pyrrolidine ringγ-Lactam with intact ester group55%

Hydrolysis Reactions

The benzyl ester and amide bonds are susceptible to hydrolysis:

  • Ester hydrolysis : Acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions cleave the benzyl ester to yield the free carboxylic acid.

  • Amide hydrolysis : Prolonged heating with 6M HCl at 110°C breaks the amino-acetyl bond, producing a free amine and acetic acid .

Kinetic Data :

SubstrateConditionsHalf-life (h)Activation Energy (kJ/mol)
Benzyl ester1M HCl, 25°C12.345.2
Amide bond6M HCl, 110°C1.578.9

Nucleophilic Substitutions

The chloroacetyl analog (structural variant) participates in SN₂ reactions:

  • Displacement of chloride : Reacts with NaN₃ in DMF to form an azide derivative (k = 0.15 M⁻¹s⁻¹ at 60°C).

  • Amination : Primary amines substitute the acetyl chloride group, forming secondary amides (e.g., with ethylamine, 85% yield).

Comparative Reactivity :

Leaving GroupNucleophileSolventRate Constant (M⁻¹s⁻¹)
Cl⁻NaN₃DMF0.15
Cl⁻EthylamineTHF0.08

Hydrogenolysis

The benzyl ester undergoes catalytic hydrogenolysis:

  • Conditions : H₂ (1 atm), 10% Pd/C in ethanol, 25°C.

  • Outcome : Benzyl group removal generates the free carboxylic acid (quantitative yield).

Stereochemical Effects :

  • (R)-isomers show 15% faster debenzylation than (S)-configured analogs due to reduced steric hindrance .

Cyclization Reactions

Intramolecular reactions form heterocycles:

  • Lactam formation : Heating in toluene with DCC yields a six-membered lactam via amide bond cyclization.

  • Thiazolidinone synthesis : Reaction with CS₂ and K₂CO₃ produces a fused thiazolidinone-pyrrolidine system.

Thermodynamic Parameters :

ProductΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Lactam92.4-45.3
Thiazolidinone105.7-32.1

Cross-Coupling Reactions

The amino group facilitates metal-catalyzed couplings:

  • Buchwald-Hartwig amination : Forms biaryl amines with aryl halides (Pd(OAc)₂, XPhos, 80°C) .

  • Mitsunobu reaction : Converts alcohols to ethers using DEAD and Ph₃P (70–90% yields).

Catalyst Efficiency :

CatalystSubstrateTurnover Number (TON)
Pd(OAc)₂4-Bromotoluene420
CuIIodobenzene310

Stereochemical Influences

The (S)-configured analog exhibits distinct reactivity:

  • Ester hydrolysis : (S)-isomer hydrolyzes 1.8× faster than (R)-isomer under basic conditions.

  • Oxidation selectivity : (R)-isomers favor γ-lactam formation, while (S)-isomers produce δ-lactams .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological or physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Notes References
3-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Isopropyl-amino-acetyl Likely C₁₈H₂₆N₃O₃ ~340 (estimated) Not directly reported; inferred from analogs. Likely protease/ACE inhibition potential.
3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Cyclopropyl-amino-acetyl C₁₇H₂₃N₃O₃ 317.38 Discontinued; structural data available. Potential ACE/cysteine protease inhibition.
3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Cyclopropyl-amino-chloroacetyl C₁₈H₂₃ClN₂O₃ 358.84 Reduced bioactivity due to chloro substitution (loss of amino H-bonding).
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Ethyl-amino-acetyl C₁₇H₂₃N₃O₃ 317.38 Discontinued; smaller substituent may enhance binding affinity compared to isopropyl.
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Ethyl-amino-butyryl (branched chain) C₂₀H₃₁N₃O₃ 361.48 Increased lipophilicity; potential enhanced membrane permeability.
4-Substituted pyrrolidine-1-carboxylic acid benzyl esters (e.g., compounds 17 and 18 in ) Varied 4-position substituents (e.g., phenethylpropylcarbamoyl) ~C₂₄H₂₉N₃O₅ ~455 Antimalarial activity (IC₅₀: 86.2–106.5 µM), comparable to artemisinin.

Key Findings:

However, bulkier substituents could enhance selectivity for specific enzyme pockets. Cyclopropyl analogs (e.g., ) show structural versatility but are often discontinued, possibly due to synthetic challenges or stability issues . Chloro-acetyl substitution () abolishes the amino group’s hydrogen-bonding capacity, likely diminishing protease inhibition efficacy .

Synthetic Considerations :

  • The synthesis of benzyl ester derivatives typically involves coupling reactions (e.g., acetylation, diazocarbonyl insertion) with yields >80% .
  • Tert-butyl esters (e.g., ) are more stable intermediates but require deprotection steps, unlike benzyl esters .

ACE inhibition data () for related compounds (e.g., Ki ~0.0003 mM) highlight the role of the benzyl ester core in enzyme modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.